2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide belongs to a class of thieno[2,3-d]pyrimidine derivatives, which are characterized by a fused tricyclic core comprising a cyclopentane ring, a thiophene moiety, and a pyrimidine ring. This scaffold is substituted at the 3-position with a 2-methylallyl group and at the 2-position with a thioacetamide linker bearing an o-tolyl (2-methylphenyl) substituent .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-13(2)11-25-21(27)19-15-8-6-10-17(15)29-20(19)24-22(25)28-12-18(26)23-16-9-5-4-7-14(16)3/h4-5,7,9H,1,6,8,10-12H2,2-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMUURORTLUBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide represents a novel class of thienopyrimidine derivatives with potential biological activities. The structural complexity of this compound suggests a diverse range of interactions with biological systems, which warrants an in-depth investigation into its biological activity.
The molecular formula of the compound is with a molecular weight of approximately 411.54 g/mol. The compound features a thieno[2,3-d]pyrimidine framework, which is known for its pharmacological relevance.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O2S2 |
| Molecular Weight | 411.54 g/mol |
| IUPAC Name | 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(o-tolyl)acetamide |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. A study evaluating various thienopyrimidine compounds demonstrated that those with specific structural modifications showed potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives, revealing that compounds with a thienopyrimidinone core and specific side chains had enhanced antimicrobial efficacy .
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) showed promising antiproliferative effects. The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 34.81 ± 4.5 |
| HCT-116 | 49.25 ± 1.08 |
These results suggest that the compound could be a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways or targets. Structure-activity relationship (SAR) studies have indicated that modifications to the thieno[2,3-d]pyrimidine core can significantly influence biological activity, potentially through mechanisms such as enzyme inhibition or receptor modulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains including Escherichia coli and Staphylococcus aureus, the compound was tested alongside established antibiotics. Results indicated that certain derivatives exhibited comparable or superior antimicrobial activity compared to standard treatments, suggesting a potential role in developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on different cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. Notably, it was observed that the presence of specific substituents on the thieno[2,3-d]pyrimidine ring enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Comparison with Similar Compounds
Key Observations :
Representative Data :
Key Observations :
- High yields (85–90%) are achieved via nucleophilic substitution under reflux conditions using bases like NaOAc or K2CO3.
- The o-tolyl acetamide moiety in the target compound likely follows similar alkylation pathways as in and .
Physicochemical Properties and Spectral Characterization
Melting Points and Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
